molecular formula C8H8N2O6S B11816804 Methyl 3-nitro-4-sulfamoylbenzoate

Methyl 3-nitro-4-sulfamoylbenzoate

Cat. No.: B11816804
M. Wt: 260.23 g/mol
InChI Key: FHECBLXLCWBLAY-UHFFFAOYSA-N
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Description

Methyl 3-nitro-4-sulfamoylbenzoate is an organic compound with the molecular formula C8H8N2O6S It is characterized by the presence of a nitro group (-NO2) and a sulfamoyl group (-SO2NH2) attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-nitro-4-sulfamoylbenzoate typically involves the nitration of methyl benzoate followed by sulfonation. The nitration process can be carried out by reacting methyl benzoate with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to form methyl 3-nitrobenzoate . The subsequent sulfonation involves the reaction of methyl 3-nitrobenzoate with sulfamic acid under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and concentration of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-4-sulfamoylbenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro and sulfamoyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

    Reduction: Methyl 3-amino-4-sulfamoylbenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-nitro-4-sulfamoylbenzoic acid.

Scientific Research Applications

Methyl 3-nitro-4-sulfamoylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its functional groups.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-nitro-4-sulfamoylbenzoate involves its interaction with molecular targets through its nitro and sulfamoyl groups. These functional groups can form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules, influencing their activity and function. The nitro group can undergo reduction to form reactive intermediates, while the sulfamoyl group can participate in nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-nitrobenzoate: Lacks the sulfamoyl group, making it less versatile in certain reactions.

    Methyl 4-sulfamoylbenzoate: Lacks the nitro group, affecting its reactivity and applications.

    3-nitro-4-sulfamoylbenzoic acid: The carboxylic acid analog of methyl 3-nitro-4-sulfamoylbenzoate.

Uniqueness

This compound is unique due to the presence of both nitro and sulfamoyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research.

Properties

Molecular Formula

C8H8N2O6S

Molecular Weight

260.23 g/mol

IUPAC Name

methyl 3-nitro-4-sulfamoylbenzoate

InChI

InChI=1S/C8H8N2O6S/c1-16-8(11)5-2-3-7(17(9,14)15)6(4-5)10(12)13/h2-4H,1H3,(H2,9,14,15)

InChI Key

FHECBLXLCWBLAY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

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